molecular formula C27H25ClN8 B133560 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine CAS No. 145303-66-8

3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine

Cat. No. B133560
M. Wt: 497 g/mol
InChI Key: OVQDHXZVUKADSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It was developed by Takeda Pharmaceuticals and is currently undergoing clinical trials for the treatment of various cancers and autoimmune diseases.

Mechanism Of Action

3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine inhibits the activity of BTK, ITK, and JAK3 kinases, which are involved in the signaling pathways of immune cells. Inhibition of these kinases leads to the suppression of immune cell proliferation and cytokine production. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.

Biochemical And Physiological Effects

3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. It also inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the pathogenesis of autoimmune diseases. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is its specificity for BTK, ITK, and JAK3 kinases, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the type of cancer or autoimmune disease being treated. In addition, the synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine. One direction is to investigate its potential for combination therapy with other drugs, such as chemotherapy or immune checkpoint inhibitors. Another direction is to explore its efficacy in treating other types of cancers and autoimmune diseases. Further research is also needed to better understand its mechanism of action and potential side effects.
In conclusion, 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a promising small molecule inhibitor that targets protein kinases involved in immune cell function and proliferation. Its specificity and potency make it a potential candidate for the treatment of various cancers and autoimmune diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine involves several steps, including the reaction of 2-tetrazol-5-yl-6-chlorobenzylamine with indole-5-carboxaldehyde, followed by the reaction of the resulting imine with 5,7-dimethyl-2-ethylimidazo[4,5-b]pyridine-3-carbaldehyde. The final product is obtained through a reduction and deprotection reaction. The synthesis of 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine has shown promising results in preclinical studies for the treatment of various cancers, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. 3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine targets several protein kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation.

properties

CAS RN

145303-66-8

Product Name

3-((N-(2-Tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine

Molecular Formula

C27H25ClN8

Molecular Weight

497 g/mol

IUPAC Name

3-[[1-[[2-chloro-6-(2H-tetrazol-5-yl)phenyl]methyl]indol-5-yl]methyl]-2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C27H25ClN8/c1-4-24-30-25-16(2)12-17(3)29-27(25)36(24)14-18-8-9-23-19(13-18)10-11-35(23)15-21-20(6-5-7-22(21)28)26-31-33-34-32-26/h5-13H,4,14-15H2,1-3H3,(H,31,32,33,34)

InChI Key

OVQDHXZVUKADSJ-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C

Canonical SMILES

CCC1=NC2=C(N1CC3=CC4=C(C=C3)N(C=C4)CC5=C(C=CC=C5Cl)C6=NNN=N6)N=C(C=C2C)C

Other CAS RN

145303-66-8

synonyms

3-((N-(2-tetrazol-5-yl-6-chlorobenzyl)-5-indolyl)methyl)-5,7-dimethyl-2-ethyl-3H-imidazo(4,5-b)pyridine
3-TCIM-5,7-DEIP

Origin of Product

United States

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